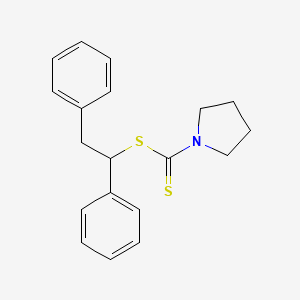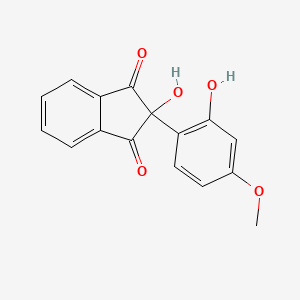![molecular formula C28H54O21S3Sn B14476649 D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]] CAS No. 68928-44-9](/img/structure/B14476649.png)
D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]]: is a complex organotin compound It is characterized by the presence of a D-glucitol backbone linked to a tris(thio)propanoate moiety, which is further connected to a methylstannylidyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] typically involves multiple steps. The process begins with the preparation of the D-glucitol backbone, followed by the introduction of the tris(thio)propanoate groups. The final step involves the incorporation of the methylstannylidyne moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is essential to achieve high yields and purity. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of tin.
Substitution: The compound can participate in substitution reactions, where the methylstannylidyne group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] involves its interaction with specific molecular targets and pathways. The methylstannylidyne group can interact with various biological molecules, leading to changes in cellular processes. The tris(thio)propanoate moiety may also play a role in modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(ethylstannylidyne)tris(thio)]tris[propanoate]]
- D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(butylstannylidyne)tris(thio)]tris[propanoate]]
Uniqueness
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] is unique due to the presence of the methylstannylidyne group, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl groups, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study.
Propiedades
Número CAS |
68928-44-9 |
|---|---|
Fórmula molecular |
C28H54O21S3Sn |
Peso molecular |
941.6 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentahydroxyhexyl 3-[methyl-bis[[3-oxo-3-(2,3,4,5,6-pentahydroxyhexoxy)propyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C9H18O7S.CH3.Sn/c3*10-3-5(11)8(14)9(15)6(12)4-16-7(13)1-2-17;;/h3*5-6,8-12,14-15,17H,1-4H2;1H3;/q;;;;+3/p-3 |
Clave InChI |
UIYUOLBRTYACQH-UHFFFAOYSA-K |
SMILES canónico |
C[Sn](SCCC(=O)OCC(C(C(C(CO)O)O)O)O)(SCCC(=O)OCC(C(C(C(CO)O)O)O)O)SCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)


![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)

![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)

